molecular formula C13H13N3S B3335680 Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- CAS No. 133477-39-1

Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-

Cat. No.: B3335680
CAS No.: 133477-39-1
M. Wt: 243.33 g/mol
InChI Key: PMXAAMWMXCVPGX-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazinecarbothioamide group and a naphthalenyl moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- typically involves multi-component reactions. One common method involves the reaction of isothiocyanates with hydrazine hydrate and 3-acetyl-2H-chromen-2-one in the presence of a catalytic amount of glacial acetic acid in refluxing ethanol. This method yields the desired compound in high to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biodegradable catalysts such as starch sulfuric acid and cellulose sulfuric acid can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and naphthalenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest, making it a promising compound for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: Similar in structure but lacks the naphthalenyl moiety.

    Isothiosemicarbazide: Another related compound with similar functional groups.

    N-Aminothiourea: Shares the hydrazinecarbothioamide group but differs in other structural aspects.

Uniqueness

Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]- is unique due to its naphthalenyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(1-naphthalen-2-ylethylideneamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-9(15-16-13(14)17)11-7-6-10-4-2-3-5-12(10)8-11/h2-8H,1H3,(H3,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXAAMWMXCVPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358751
Record name Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133477-39-1
Record name Hydrazinecarbothioamide, 2-[1-(2-naphthalenyl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-(2-NAPHTHYL)ETHYLIDENE)-3-THIOSEMICARBAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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